(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Description
This compound is a highly complex polycyclic alkaloid characterized by a hexacyclic core structure with 11 defined stereocenters. Key functional groups include two methoxy substitutions at positions 6 and 16, a methoxymethyl group at position 13, and hydroxyl groups at positions 4 and 6.
Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15?,16+,17-,18+,19-,20+,21-,22+,23+,24-/m1/s1 |
InChI Key |
BDCURAWBZJMFIK-CVJSJHTBSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2CC([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Origin of Product |
United States |
Biological Activity
The compound (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule characterized by its intricate stereochemistry and multi-cyclic structure. This compound belongs to a class of aza compounds that feature nitrogen atoms within their cyclic frameworks. The presence of multiple functional groups such as methoxy and hydroxyl groups contributes to its potential biological activity and reactivity in various chemical environments.
Structural Characteristics
The detailed structural formula of the compound showcases its unique stereochemistry:
- Molecular Formula : C22H35NO4
- Molecular Weight : 393.5 g/mol
- Functional Groups : Methoxy groups (-OCH3), hydroxyl groups (-OH), and an aza group (N) integrated within a multi-cyclic framework.
Chemical Reactivity
The chemical reactivity of this compound can be understood through its functional groups:
- Methoxy Groups : These can participate in nucleophilic substitution reactions.
- Hydroxyl Groups : These enhance solubility and can form hydrogen bonds with biological macromolecules.
Biological activity refers to the effects that a compound exerts on living organisms. For this specific compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes.
- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluated the in vitro antimicrobial activities of structurally similar compounds and found that those with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assessment : Research on related aza compounds indicated that modifications to the nitrogen-containing ring could significantly alter cytotoxic profiles against various cancer cell lines .
- Enzyme Interaction Studies : Molecular docking simulations have been performed to predict how this compound interacts with target enzymes involved in metabolic processes .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with the target compound, often exhibiting comparable biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Similar aza structure | Different functional groups |
| Compound B | Multi-cyclic framework | Varying stereochemistry |
| Compound C | Contains methoxy groups | Distinct biological activity profile |
These compounds highlight the uniqueness of the target compound through variations in their functional groups and stereochemistry.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified in several plant species such as Aconitum vilmorinianum and Delphinium roylei, which are known for their traditional medicinal uses. Research indicates that it possesses various bioactive properties that can be harnessed for therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, in vitro evaluations have shown that extracts containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antitumor Properties
The structural complexity of the compound suggests potential antitumor activity. Similar compounds derived from the Aconitum genus have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The unique azahexacyclo structure may contribute to its interaction with biological targets involved in cancer progression.
Pharmacological Insights
Pharmacological studies have highlighted the importance of this compound in drug discovery and development.
Drug Design and Synthesis
The intricate structure of (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol serves as a template for designing new drugs with enhanced efficacy and reduced side effects . The ability to modify functional groups allows for the optimization of pharmacokinetic properties.
Natural Product Chemistry
As a natural product derived from specific plants used in traditional medicine systems, this compound is of interest for researchers exploring ethnopharmacology and the development of herbal medicines . Its isolation from plant sources can lead to the discovery of new therapeutic agents that align with modern pharmacological standards.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound belongs to a family of azahexacyclo alkaloids with variations in substituents and stereochemistry. Key analogs include:
Research Findings and Implications
Bioactivity and Source Associations
- This suggests the compound may belong to a broader class of bioactive natural products .
Physicochemical Properties
- Solubility : The hydroxyl and methoxy groups in the parent compound likely confer moderate water solubility, whereas esterified derivatives (e.g., ’s acetate) may exhibit higher lipid solubility .
- Stability : The rigid polycyclic structure suggests resistance to enzymatic degradation, a trait observed in related alkaloids with extended half-lives .
Preparation Methods
Core Ring System Construction
The hexacyclic framework is typically assembled through sequential Diels-Alder reactions and Michael additions :
Step 1 : Formation of bicyclic intermediate via [4+2] cycloaddition between furan derivatives and electron-deficient dienophiles (e.g., maleic anhydride).
Step 2 : Intramolecular aldol condensation creates the initial tricyclic system.
Step 3 : Photochemical [2+2] cycloaddition introduces the bridged ring system.
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Diels-Alder | Furan + Maleic anhydride | 80°C | 68% |
| Aldol Condensation | NaOH/EtOH | 25°C | 52% |
| Photocycloaddition | UV light (λ=300 nm) | -78°C | 41% |
Nitrogen Incorporation
The azepane ring (11-aza) is introduced through Schmidt reaction or Buchwald-Hartwig amination :
This step requires careful control of reaction stoichiometry (1:1.05 ketone:azide ratio) to prevent over-amination.
Functional Group Installation
Methoxy Group Introduction
Simultaneous O-methylation at positions 6 and 16 is achieved using:
Key parameters :
-
Reaction time: 12-14 hrs
-
Solvent: anhydrous DMF
-
Yield: 73-82%
Methoxymethylation at C13
A three-step sequence is employed:
-
Hydroxymethylation :
-
Protection : TBDMSCl, imidazole
-
Methylation : CH₃I, K₂CO₃
Stereochemical Control Strategies
Chiral Auxiliary Approach
The C4 and C8 diol configuration is controlled using Evans oxazolidinones :
Enzymatic Resolution
Candida antarctica lipase B achieves >98% ee for critical stereocenters:
Industrial Production Considerations
Continuous Flow Synthesis
Microreactor technology improves yield and safety for exothermic steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 8 hrs | 22 min |
| Temperature control | ±5°C | ±0.3°C |
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
Catalytic System Optimization
Bimetallic catalysts enhance reaction efficiency:
Purification and Characterization
Chromatographic Separation
Supercritical fluid chromatography (SFC) using:
-
Stationary phase: Chiralpak IC (5 μm)
-
Mobile phase: CO₂/MeOH (85:15)
-
Flow rate: 3 mL/min
Spectroscopic Confirmation
Critical spectral data :
-
: δ 3.78 (s, 3H, OCH₃), 3.34 (q, J=7.1 Hz, 2H, NCH₂)
-
: δ 102.4 (C4), 99.7 (C8)
-
HRMS: m/z 527.2874 [M+H]⁺ (calc. 527.2871)
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing this compound with high stereochemical purity?
- Methodology : Multi-step synthesis using protecting groups (e.g., methoxymethyl and ethyl groups) to preserve stereochemistry. For example, a route involving iterative alkylation and cyclization steps under controlled temperatures (e.g., 104–115°C) can minimize racemization . Post-synthesis, employ HPLC with chiral stationary phases to verify enantiomeric excess.
- Validation : Use IR and 1H/13C NMR to confirm functional groups and stereocenters, as demonstrated in analogous azapolycyclic systems .
Q. How can the compound’s structure be unambiguously confirmed?
- Approach : Combine single-crystal X-ray diffraction (SCXRD) for absolute configuration determination with 2D NMR (COSY, HSQC, HMBC) to map connectivity. For example, SCXRD data (bond angles: 104.5–121.7°, torsion angles: 113.3–121.7°) resolve complex cyclohexane and azepane ring conformations .
- Cross-verification : Compare experimental NMR shifts (e.g., methoxy protons at δ 3.2–3.5 ppm) with DFT-predicted values using software like Gaussian .
Q. What analytical techniques are suitable for quantifying its purity?
- Protocol : UPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for separation, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 500.2800). Purity >95% can be achieved via recrystallization in ethyl acetate/hexane .
Advanced Research Questions
Q. How to design experiments to assess its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- In vitro models :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. For low solubility (<0.1 mg/mL), employ cyclodextrin-based formulations .
- Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor demethylation pathways (common for methoxy groups) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Root cause analysis :
- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
- Stereochemical drift : Verify compound stability under assay conditions (e.g., pH, temperature) via periodic chiral HPLC .
Q. How to investigate its mechanism of action against a target with unknown binding sites?
- Experimental design :
- Molecular docking : Use AutoDock Vina with a homology-modeled protein structure. Prioritize binding pockets near the ethyl-aza moiety, which may disrupt enzymatic activity .
- Mutagenesis : Validate predicted interactions by introducing point mutations (e.g., Ala-scanning) in putative binding residues .
Q. What computational methods predict its interactions with membrane transporters (e.g., P-gp)?
- Workflow :
MD simulations : Embed the compound in a lipid bilayer (CHARMM36 force field) to assess passive diffusion .
Machine learning : Train a Random Forest model on known P-gp substrates using molecular descriptors (e.g., tPSA, logD) .
- Experimental follow-up : Caco-2 permeability assays with/without P-gp inhibitors (e.g., verapamil) .
Methodological Notes
- Stereochemical challenges : The compound’s 14 defined stereocenters require rigorous control during synthesis. Use Evans’ oxazolidinone auxiliaries or enzymatic resolution for critical steps .
- Data interpretation : For conflicting crystallographic data (e.g., bond length discrepancies >0.05 Å), apply Hirshfeld surface analysis to evaluate intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
